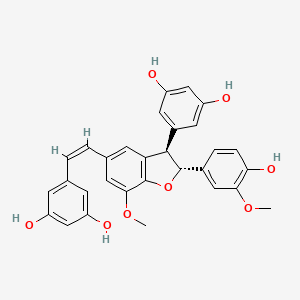
cis-Shegansu B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Shegansu B is a natural stilbene dimer isolated from the lianas of Gnetum cleistostachyum, a plant species found in the southern region of Yunnan province, China . This compound belongs to the oligostilbenes family, which are known for their diverse biological activities, including antifungal, protein kinase C inhibitory, anti-HIV, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Shegansu B can be synthesized through an oxidative coupling reaction of (E)-isorhapontigenin using ferric chloride as an oxidant . The reaction is typically carried out in acetone at room temperature for 36 hours, resulting in the formation of several oligostilbenes, including this compound .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as the lianas of Gnetum cleistostachyum . The compound can be purified using aqueous or organic solvent extraction and separation techniques .
Chemical Reactions Analysis
Types of Reactions
cis-Shegansu B undergoes various chemical reactions, including oxidative coupling, which is used in its synthesis . Other potential reactions include reduction, substitution, and other transformations typical for stilbene derivatives.
Common Reagents and Conditions
Oxidative Coupling: Ferric chloride in acetone at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine.
Major Products Formed
The major products formed from the oxidative coupling reaction of (E)-isorhapontigenin include this compound, bisisorhapontigenin A, and other oligostilbenes .
Scientific Research Applications
cis-Shegansu B has shown promise in various scientific research applications:
Chemistry: Used as a model compound for studying oxidative coupling reactions and the synthesis of oligostilbenes.
Biology: Exhibits antifungal and protein kinase C inhibitory activities.
Medicine: Potential anti-HIV and cytotoxic activities, making it a candidate for cancer research.
Industry: Could be used in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Comparison with Similar Compounds
cis-Shegansu B is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:
Bisisorhapontigenin A: Another stilbene dimer with anti-inflammatory activity.
Gnetuhainin P: Exhibits antioxidant activity.
Gnetulin: Another oligostilbene with distinct biological properties.
Properties
Molecular Formula |
C30H26O8 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(Z)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3-/t28-,29+/m1/s1 |
InChI Key |
JZRNLEJUOUYRLZ-VSGOHBRASA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C\C5=CC(=CC(=C5)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



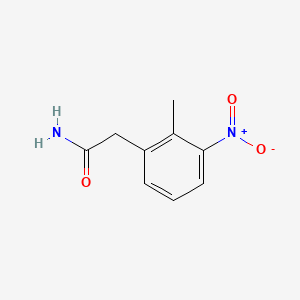
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
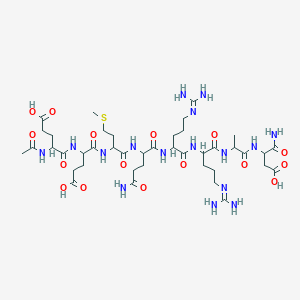
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
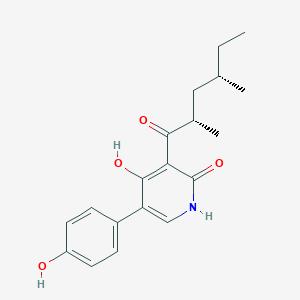
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
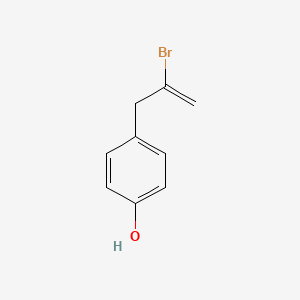
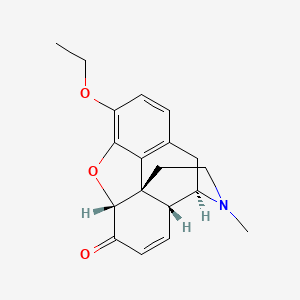
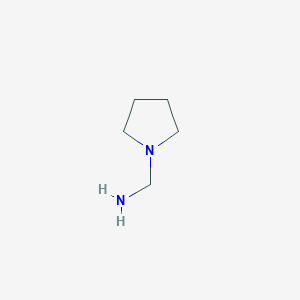
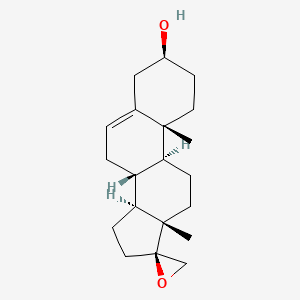
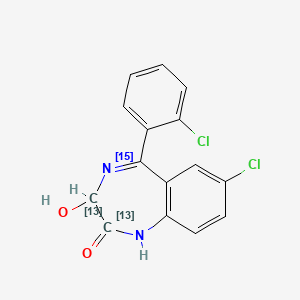
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
